N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1496380-35-8
VCID: VC4575951
InChI: InChI=1S/C14H19N5O/c1-2-19(12-7-4-3-5-8-12)10-6-9-15-14(20)13-11-16-18-17-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,20)(H,16,17,18)
SMILES: CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2
Molecular Formula: C14H19N5O
Molecular Weight: 273.34

N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1496380-35-8

Cat. No.: VC4575951

Molecular Formula: C14H19N5O

Molecular Weight: 273.34

* For research use only. Not for human or veterinary use.

N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide - 1496380-35-8

Specification

CAS No. 1496380-35-8
Molecular Formula C14H19N5O
Molecular Weight 273.34
IUPAC Name N-[3-(N-ethylanilino)propyl]-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C14H19N5O/c1-2-19(12-7-4-3-5-8-12)10-6-9-15-14(20)13-11-16-18-17-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,20)(H,16,17,18)
Standard InChI Key XQESJPUXXXIVHX-UHFFFAOYSA-N
SMILES CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

N-(3-(Ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide (molecular formula: C₁₄H₁₉N₅O; molecular weight: 273.34 g/mol) features a triazole ring substituted at the 5-position with a carboxamide group and at the 1-position with a 3-(ethyl(phenyl)amino)propyl chain. Key physicochemical properties include:

PropertyValue
IUPAC NameN-[3-(N-ethylanilino)propyl]-1H-1,2,3-triazole-5-carboxamide
SMILESCCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2
InChI KeyXQESJPUXXXIVHX-UHFFFAOYSA-N
Topological Polar Surface Area80.5 Ų

The triazole ring’s dipole moment (≈5.1 D) and hydrogen-bonding capacity (N–H···O/N interactions) enable interactions with biological targets such as enzymes and receptors . The ethyl(phenyl)amino propyl side chain introduces hydrophobic and π-π stacking capabilities, critical for membrane permeability and target binding .

Synthesis and Structural Optimization

Click Chemistry-Based Synthesis

The compound’s synthesis likely follows established triazole formation protocols via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous structures . A proposed pathway involves:

  • Azide Preparation: Reaction of 3-(ethyl(phenyl)amino)propylamine with sodium azide and a halogenated precursor.

  • Alkyne Formation: Synthesis of a propiolamide derivative as the alkyne partner.

  • Cycloaddition: Cu(I)-mediated coupling to yield the triazole core .

Reaction conditions (e.g., solvent, catalyst loading) critically influence yield. For example, Avula et al. achieved 76–82% yields for similar triazoles using CuI/Et₃N in acetonitrile .

Comparative Synthetic Routes

Alternative methods include:

MethodYield (%)Key ConditionsReference
CuAAC76–82CuI, Et₃N, MeCN, RT
Suzuki-Miyaura Coupling82–91Pd(OAc)₂, K₂CO₃, THF/H₂O

The Suzuki-Miyaura approach enables diversification of aryl groups post-triazole formation, though it requires palladium catalysts and optimized heating .

Biological Activity and Mechanism

Carbonic Anhydrase-II Inhibition

Triazole analogs structurally related to N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide exhibit inhibitory activity against carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy . Key findings include:

  • IC₅₀ Values: Analogous compounds show IC₅₀ ranges of 13.8–35.7 µM, comparable to acetazolamide (18.2 µM) .

  • Structure-Activity Relationship (SAR): Polar substituents on the triazole-adjacent phenyl ring enhance activity by forming hydrogen bonds with CA-II’s zinc-coordinated active site .

Molecular docking studies suggest that the triazole’s N3 atom coordinates with Zn²⁺, while the carboxamide oxygen interacts with Thr199, mimicking sulfonamide inhibitors .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

DFT studies on related triazoles reveal:

  • Electrostatic Potential: Negative regions localized on triazole nitrogens and carboxamide oxygen, favoring electrophilic interactions .

  • HOMO-LUMO Gap: ≈4.2 eV, indicating moderate reactivity suitable for targeted drug design .

Molecular Docking

Docking into CA-II (PDB: 3HS4) predicts a binding energy of −8.2 kcal/mol, with key interactions:

  • Triazole N3-Zn²⁺ distance: 2.1 Å

  • Carboxamide O–Thr199 hydrogen bond: 1.9 Å

  • Phenyl ring π-stacking with Phe131 .

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